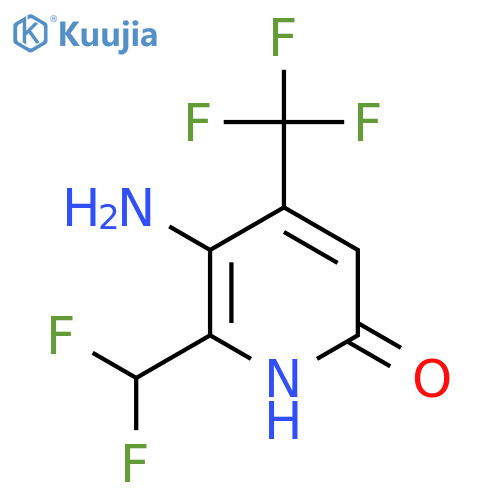

Cas no 1806837-03-5 (3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine)

3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H5F5N2O/c8-6(9)5-4(13)2(7(10,11)12)1-3(15)14-5/h1,6H,13H2,(H,14,15)

- InChIKey: LUNSXVZJKNPXAA-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(NC(C(F)F)=C1N)=O)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 355

- トポロジー分子極性表面積: 55.1

- 疎水性パラメータ計算基準値(XlogP): 0.3

3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024005739-1g |

3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine |

1806837-03-5 | 97% | 1g |

$1,596.00 | 2022-03-31 | |

| Alichem | A024005739-500mg |

3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine |

1806837-03-5 | 97% | 500mg |

$1,048.60 | 2022-03-31 |

3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridineに関する追加情報

Introduction to 3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine (CAS No. 1806837-03-5)

3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1806837-03-5, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and roles in drug development. The structural features of this molecule, particularly its functional groups such as amino, hydroxyl, difluoromethyl, and trifluoromethyl substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and drug discovery.

The significance of 3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine lies in its versatility as a building block in the synthesis of more complex pharmacophores. The presence of multiple reactive sites on the pyridine ring allows for further functionalization, enabling chemists to design molecules with tailored biological activities. This flexibility has made it a valuable intermediate in the development of novel therapeutic agents targeting various diseases.

In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into pharmaceutical compounds often leads to increased lipophilicity and resistance to enzymatic degradation, making such molecules more effective in vivo. The specific arrangement of difluoromethyl and trifluoromethyl groups in 3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine exemplifies this trend, offering a promising scaffold for the development of next-generation drugs.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The structural motifs present in 3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine make it an attractive candidate for such applications.

Recent studies have highlighted the role of fluorinated pyridines in the development of antiviral agents. The unique electronic properties of fluorine atoms can influence the interactions between a drug molecule and its biological target, potentially enhancing binding affinity and therapeutic activity. For instance, research has demonstrated that fluorinated pyridines can improve the antiviral efficacy of nucleoside analogs by enhancing their incorporation into viral DNA or RNA. Given its structural complexity and functional diversity, 3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine may serve as a key intermediate in the synthesis of novel antiviral compounds.

The compound also shows promise in the field of immunology. Immunmodulatory drugs are essential for treating autoimmune diseases and enhancing immune responses against pathogens. Pyridine derivatives have been explored as immunoregulators due to their ability to modulate immune cell function. The presence of both hydroxyl and amino groups in 3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine provides multiple sites for interaction with biological targets, suggesting its potential as an immunoregulatory agent.

In addition to its pharmaceutical applications, this compound has potential uses in materials science and agrochemicals. Fluorinated heterocycles are often employed in the development of advanced materials due to their stability and unique electronic properties. Similarly, they can be incorporated into agrochemicals to enhance pest resistance or crop yield. While these applications are still under exploration, they underscore the broad utility of 3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine beyond traditional pharmaceuticals.

The synthesis of 3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorinated groups requires precise control over reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct complex fluorinated pyridines efficiently. Techniques such as metal-catalyzed cross-coupling reactions and directed ortho-metalation have been particularly useful in this regard.

Future research directions may focus on exploring new synthetic routes that improve scalability and sustainability while maintaining high chemical yields. Additionally, computational modeling techniques can be employed to predict the biological activity of derivatives before they are synthesized experimentally, thereby accelerating the drug discovery process.

The regulatory landscape for novel pharmaceutical compounds also plays a critical role in determining their commercial viability. Companies developing drugs based on 3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine must navigate stringent regulatory requirements to ensure safety and efficacy before bringing their products to market. However, given the growing demand for innovative therapies targeting unmet medical needs, compounds with demonstrated potential are likely to receive strong support from regulatory agencies.

In conclusion,3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine (CAS No. 1806837-03-5) represents a versatile and promising compound with applications spanning pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an attractive scaffold for further development into novel therapeutic agents targeting various diseases. As research continues to uncover new applications for fluorinated pyridines,this compound is poised to play an increasingly important role in drug discovery and innovation.

1806837-03-5 (3-Amino-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine) 関連製品

- 1427397-80-5(Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate)

- 946346-94-7(5-(3-methoxyphenyl)-1,2-oxazol-3-ylmethyl 2-(2-fluorophenoxy)acetate)

- 2136834-47-2(Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester)

- 301648-92-0(1-(2-chlorophenyl)-3-{4-(morpholin-4-yl)phenylamino}pyrrolidine-2,5-dione)

- 2228203-59-4(tert-butyl 3-(1-amino-2,2-dimethylcyclopropyl)piperidine-1-carboxylate)

- 1280785-03-6(N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide)

- 433327-78-7(3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one)

- 2171835-72-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidohexanoic acid)

- 2291028-19-6(methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine)

- 1803857-80-8(4-Amino-3-methylphenylhydrazine)